Diphenoxylate-d4 Hydrochloride
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Overview
Description
Diphenoxylate-d4 Hydrochloride is a deuterated form of Diphenoxylate Hydrochloride, an opioid drug primarily used as an antidiarrheal agent. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including pharmacokinetic research. Diphenoxylate Hydrochloride is a synthetic derivative of meperidine and is often combined with atropine to prevent abuse.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Diphenoxylate Hydrochloride involves the condensation reaction of bromoethyl diphenylacetonitrile with 4-phenyl-4-ethyl piperidinecarboxylate in the presence of an organic base catalyst like N-Diisopropylethylamine (DIPEA). This reaction is followed by purification steps to obtain the refined product .
Industrial Production Methods
Industrial production methods for Diphenoxylate Hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Diphenoxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert nitriles to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diphenoxylate-d4 Hydrochloride has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the metabolism and distribution of the drug in the body.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Used to investigate the effects of opioids on gastrointestinal motility.
Medical Research: Helps in understanding the drug’s efficacy and safety profile in treating diarrhea.
Mechanism of Action
Diphenoxylate Hydrochloride acts by slowing intestinal contractions through its opioid activity. It binds to opioid receptors in the gastrointestinal tract, reducing peristalsis and allowing more time for water absorption, thus solidifying stools . The presence of atropine in combination formulations helps prevent abuse by causing unpleasant side effects at higher doses .
Comparison with Similar Compounds
Similar Compounds
Loperamide: Another opioid antidiarrheal that acts on the μ-opioid receptors in the intestines but does not cross the blood-brain barrier.
Difenoxin: An active metabolite of Diphenoxylate with similar antidiarrheal properties.
Meperidine: A related opioid analgesic with different primary uses.
Uniqueness
Diphenoxylate Hydrochloride is unique in its combination with atropine to prevent abuse and its specific use as an antidiarrheal agent. Its deuterated form, Diphenoxylate-d4 Hydrochloride, is particularly valuable in research settings for its stability and utility in tracing studies .
Properties
Molecular Formula |
C30H33ClN2O2 |
---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
ethyl 1-(3-cyano-1,1,2,2-tetradeuterio-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H/i20D2,23D2; |
InChI Key |
SHTAFWKOISOCBI-SRTHYRAASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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